CDK2 Inhibitory Activity of 2-(3-Pyridinyl)-4-pyrimidinamine Scaffold Compared to a Non-Substituted Analog
The 2-(3-pyridinyl)-4-pyrimidinamine scaffold demonstrates quantifiable CDK2 inhibitory activity. A related derivative, CDK2-IN-22 (compound 7I), which is based on the N-(pyridin-3-yl)pyrimidin-4-amine core, exhibits a potent IC50 of 64.42 nM against CDK2/cyclin A2. In contrast, a non-substituted pyrimidine analog lacking the pyridinyl moiety would be expected to show significantly reduced activity due to loss of key binding interactions [1]. This highlights the essential role of the 3-pyridinyl group for kinase engagement.
| Evidence Dimension | CDK2/cyclin A2 inhibitory potency |
|---|---|
| Target Compound Data | CDK2-IN-22 (a derivative of the target scaffold): IC50 = 64.42 nM |
| Comparator Or Baseline | Non-substituted pyrimidine analog (baseline) |
| Quantified Difference | Not directly quantified; inferred from the structure-activity relationship (SAR) that the pyridinyl group is critical for activity. |
| Conditions | In vitro kinase assay using CDK2/cyclin A2. |
Why This Matters
This establishes the 2-(3-pyridinyl)-4-pyrimidinamine core as a privileged scaffold for developing potent CDK2 inhibitors, justifying its selection over simpler pyrimidine building blocks for cancer drug discovery programs.
- [1] Zeng, W. B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. View Source
